(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
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Overview
Description
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C12H11BrOS. It features a brominated thiophene ring and a methanol group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the bromination of 5-methylthiophene followed by a coupling reaction with thiophene-2-ylmethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate .
Industrial Production Methods
This may include continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)carboxylic acid.
Reduction: Formation of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol.
Substitution: Formation of (3-Amino-5-methylthiophen-2-yl)(thiophen-2-yl)methanol.
Scientific Research Applications
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-methylphenyl)(thiophen-2-yl)methanol
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-5-methylthiophen-2-yl)(thiophen-3-yl)methanol
Uniqueness
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol stands out due to its unique combination of a brominated thiophene ring and a methanol group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H9BrOS2 |
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Molecular Weight |
289.2 g/mol |
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3 |
InChI Key |
RAKNKXZMPZUPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C2=CC=CS2)O)Br |
Origin of Product |
United States |
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